Cas no 2408936-80-9 (rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate)

rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate structure
2408936-80-9 structure
商品名:rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate
CAS番号:2408936-80-9
MF:C13H23NO5
メガワット:273.325424432755
CID:6332007
PubChem ID:165702578

rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2408936-80-9
    • rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate
    • EN300-7548150
    • インチ: 1S/C13H23NO5/c1-12(2,3)19-11(16)14-9-7-5-6-8-13(9,17)10(15)18-4/h9,17H,5-8H2,1-4H3,(H,14,16)/t9-,13-/m1/s1
    • InChIKey: SZWDSKQDBZRXQX-NOZJJQNGSA-N
    • ほほえんだ: O[C@]1(C(=O)OC)CCCC[C@H]1NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 273.15762283g/mol
  • どういたいしつりょう: 273.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 349
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7548150-0.05g
rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate
2408936-80-9 95.0%
0.05g
$972.0 2025-03-22
Enamine
EN300-7548150-2.5g
rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate
2408936-80-9 95.0%
2.5g
$2268.0 2025-03-22
Enamine
EN300-7548150-1.0g
rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate
2408936-80-9 95.0%
1.0g
$1157.0 2025-03-22
Enamine
EN300-7548150-0.25g
rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate
2408936-80-9 95.0%
0.25g
$1065.0 2025-03-22
Enamine
EN300-7548150-10.0g
rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate
2408936-80-9 95.0%
10.0g
$4974.0 2025-03-22
Enamine
EN300-7548150-0.5g
rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate
2408936-80-9 95.0%
0.5g
$1111.0 2025-03-22
Enamine
EN300-7548150-0.1g
rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate
2408936-80-9 95.0%
0.1g
$1019.0 2025-03-22
Enamine
EN300-7548150-5.0g
rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate
2408936-80-9 95.0%
5.0g
$3355.0 2025-03-22

rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate 関連文献

rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylateに関する追加情報

Professional Introduction to rac-Methyl (1R,2R)-2-{[(tert-Butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate (CAS No. 2408936-80-9)

The compound rac-Methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate, identified by its CAS number 2408936-80-9, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of chiral auxiliaries and intermediates that play a crucial role in the synthesis of enantiomerically pure pharmaceuticals. The structural features of this molecule, particularly its cyclohexane ring with stereochemical centers at the 1 and 2 positions, make it a valuable building block for the development of complex drug molecules.

In recent years, there has been a growing interest in the use of chiral auxiliaries to facilitate asymmetric synthesis, which is essential for producing drugs with high enantiomeric purity. The tert-butoxy carbonyl (Boc) group in the molecule serves as an amino acid protecting group, which is widely employed in peptide synthesis and other applications where selective protection and deprotection are required. The presence of both an amine and a hydroxyl group on the cyclohexane ring introduces additional functional diversity, making this compound a versatile intermediate for further chemical modifications.

One of the most compelling applications of this compound is in the field of drug discovery and development. The ability to produce enantiomerically pure compounds is critical because many drugs exhibit different biological activities depending on their stereochemistry. For instance, one enantiomer of a drug may be therapeutically active while the other could be inactive or even harmful. The use of chiral auxiliaries like rac-Methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate enables chemists to selectively synthesize the desired enantiomer, thereby improving the efficacy and safety of pharmaceuticals.

Recent studies have highlighted the importance of this compound in the synthesis of protease inhibitors, which are widely used to treat viral infections, cancer, and other diseases. Protease inhibitors often require highly precise stereochemical control to be effective. The chiral center at the 1-position of the cyclohexane ring in this compound can be selectively modified to produce derivatives that interact specifically with target proteases. This has led to the development of novel antiviral drugs with improved pharmacokinetic properties.

The Boc-protected amine group in rac-Methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate also makes it a valuable intermediate for constructing peptidomimetics. Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides but with improved stability and bioavailability. These compounds have shown promise in treating various diseases, including cancer and neurodegenerative disorders. The ability to incorporate this chiral auxiliary into peptidomimetic scaffolds allows for the creation of highly specific ligands that can interact with biological targets.

The hydroxyl group on the cyclohexane ring provides another point of modification, enabling further functionalization through etherification or esterification reactions. This flexibility allows chemists to tailor the properties of derived compounds for specific applications. For example, esters derived from this compound have been used as prodrugs to enhance oral bioavailability or as carriers for targeted drug delivery systems.

In conclusion, rac-Methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate (CAS No. 2408936-80-9) is a multifunctional intermediate with significant applications in pharmaceutical chemistry. Its chiral architecture and protective groups make it an indispensable tool for asymmetric synthesis and drug development. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this will remain at the forefront of innovation in medicinal chemistry.

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